molecular formula C21H18N2O2S B6568961 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 946320-91-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No. B6568961
CAS RN: 946320-91-8
M. Wt: 362.4 g/mol
InChI Key: REAORQCAIIKUMU-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a compound that likely belongs to the class of 1,2,3,4-tetrahydroquinolines . These are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to possess the ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells, and to reduce inflammation in animal models. Additionally, this compound has been found to possess neuroprotective properties, and has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound exerts its biological activities by targeting multiple cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS), which are involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS), which are involved in the regulation of inflammation and cancer cell growth. Additionally, this compound has been found to possess antioxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has several advantages for laboratory experiments. It is a small molecule compound that is relatively easy to synthesize and purify. Additionally, it has been found to possess a variety of biological activities and has been studied for its potential therapeutic applications in the treatment of various diseases. However, there are some limitations to its use in laboratory experiments. This compound is not water-soluble, so it must be dissolved in a solvent before it can be used in experiments. Additionally, it has been found to be toxic at high concentrations, so it is important to use it in small amounts and to monitor its concentration in experiments.

Future Directions

For research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide include further investigation into its potential therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further research should be conducted to explore the exact mechanism of action of this compound and to identify novel therapeutic targets and pathways that can be modulated by this compound. Additionally, further research should be conducted to explore the potential synergistic effects of this compound with other small molecule compounds and to identify new chemical derivatives of this compound that can be used in therapeutic applications. Finally, further research should be conducted to explore the potential toxic effects of this compound and to develop strategies to reduce its toxicity.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is synthesized by the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with thiophene-2-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid, forming a new carbonamide bond. The reaction is carried out in a solvent, such as methanol, at a temperature of 80 °C for 24 hours. The reaction is then quenched with water and the product is purified by column chromatography.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAORQCAIIKUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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